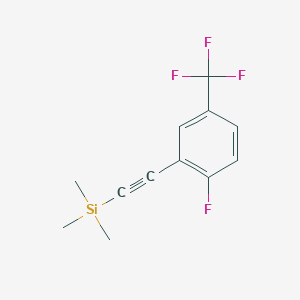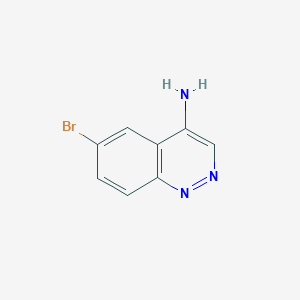
1-Methyl-1-vinylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1-vinylcyclohexane is an organic compound with the molecular formula C9H16 It is a derivative of cyclohexane, where one hydrogen atom is replaced by a methyl group and another by a vinyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-1-vinylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with methyl and vinyl groups. This process typically requires the use of strong bases or acids as catalysts to facilitate the addition of the methyl and vinyl groups to the cyclohexane ring. The reaction conditions often include elevated temperatures and pressures to ensure the desired product yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or dehydrogenation processes. These methods are designed to optimize the efficiency and scalability of the production process, making it feasible for large-scale manufacturing.
化学反応の分析
Types of Reactions: 1-Methyl-1-vinylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons by adding hydrogen atoms to the vinyl group.
Substitution: The compound can participate in substitution reactions where the vinyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Halogenation reactions may involve reagents such as chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexanes or other substituted derivatives.
科学的研究の応用
1-Methyl-1-vinylcyclohexane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research into the biological activity of this compound and its derivatives can provide insights into their potential use as pharmaceuticals or bioactive compounds.
Medicine: The compound’s derivatives may exhibit therapeutic properties, making them candidates for drug development.
Industry: It is used in the production of polymers, resins, and other materials due to its ability to undergo polymerization and other chemical transformations.
作用機序
The mechanism of action of 1-Methyl-1-vinylcyclohexane depends on the specific reactions it undergoes
Molecular Targets: Enzymes, receptors, and other proteins that facilitate chemical reactions or biological processes.
Pathways Involved: The compound may participate in metabolic pathways, signal transduction pathways, or other biochemical processes, depending on its specific application and context.
類似化合物との比較
1-Methyl-1-vinylcyclohexane can be compared to other similar compounds, such as:
Cyclohexane: The parent compound, which lacks the methyl and vinyl groups.
1-Methylcyclohexane: A derivative with only a methyl group attached to the cyclohexane ring.
Vinylcyclohexane: A derivative with only a vinyl group attached to the cyclohexane ring.
Uniqueness: this compound is unique due to the presence of both methyl and vinyl groups, which confer distinct chemical and physical properties. This dual substitution allows for a wider range of chemical reactions and applications compared to its simpler counterparts.
特性
CAS番号 |
21623-78-9 |
|---|---|
分子式 |
C9H16 |
分子量 |
124.22 g/mol |
IUPAC名 |
1-ethenyl-1-methylcyclohexane |
InChI |
InChI=1S/C9H16/c1-3-9(2)7-5-4-6-8-9/h3H,1,4-8H2,2H3 |
InChIキー |
JFZPKTIPFQSYEI-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCCC1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(3-Hydroxy-propyl)-piperidin-4-ylmethyl]-carbamicacidtert-butylester](/img/structure/B15232416.png)



![7-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15232453.png)

![Ethyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B15232463.png)
![Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B15232467.png)



![2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B15232520.png)

